molecular formula C18H16N2O B12012546 1,1-Diphenyl-2-(2-pyrazinyl)ethanol CAS No. 6705-32-4

1,1-Diphenyl-2-(2-pyrazinyl)ethanol

Cat. No.: B12012546
CAS No.: 6705-32-4
M. Wt: 276.3 g/mol
InChI Key: UWJWUMXZPFAEIE-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(2-pyrazinyl)ethanol is a tertiary alcohol featuring a diphenyl group and a 2-pyrazinyl substituent. The pyrazine ring and aromatic substituents are critical for interactions with biological targets, as seen in related compounds .

Properties

CAS No.

6705-32-4

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1,1-diphenyl-2-pyrazin-2-ylethanol

InChI

InChI=1S/C18H16N2O/c21-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)13-17-14-19-11-12-20-17/h1-12,14,21H,13H2

InChI Key

UWJWUMXZPFAEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol typically involves the reaction of 2-pyrazinecarboxaldehyde with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Pyrazinecarboxaldehyde} + \text{Diphenylmethanol} \xrightarrow{\text{Catalyst}} \text{1,1-Diphenyl-2-(2-pyrazinyl)ethanol} ]

Industrial Production Methods

In an industrial setting, the production of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(2-pyrazinyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and pyrazinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Diphenyl-2-(2-pyrazinyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1,1-Diphenyl-2-(phenylsulfinyl)ethanol

  • Structure : Replaces the 2-pyrazinyl group with a phenylsulfinyl moiety.

Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiole-3-thione)

  • Structure : Contains a 2-pyrazinyl ring fused with a dithiolethione group.
  • Activity : A synthetic chemoprotective agent with antioxidant and anticancer properties. Its metabolites (e.g., sulfoxides and sulfones) retain bioactivity, highlighting the metabolic versatility of pyrazine derivatives .

Pyrazine-Based Antitubercular Compounds

Compounds with pyrazine cores, such as those in and , show potent activity against Mycobacterium tuberculosis (Mtb):

Compound Structure MIC (μg/mL) Inhibition (%) Reference
Compound 18 Pyrazinamide derivative 4.5 -
Compound 19 (E)-3-phenyl-1-(2-pyrazinyl)-2-propen-1-one - 94 (at 12.5 μg/mL)
Compound 2b () Alpha-oxo ketene dithioacetal 192–62 -

Key Insight: The 2-pyrazinyl group enhances antitubercular activity, but substituents on the pyrazine ring (e.g., ketones, dithioacetals) modulate potency. The absence of direct data for 1,1-Diphenyl-2-(2-pyrazinyl)ethanol necessitates further testing .

MAO-B Inhibitors with Pyrazinyl Moieties

  • Compound 4k (): Features a 2-pyrazinyl ring linked via an amide. Exhibits superior MAO-B inhibition compared to analogs with other heterocycles (e.g., 4j, 4l).

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